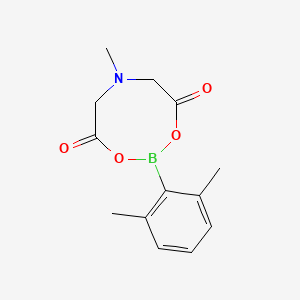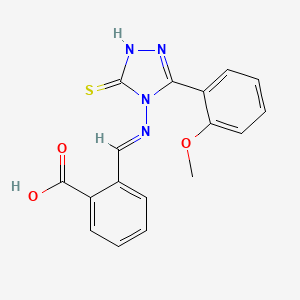
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2S)-cyclohexanol.
Amination: The hydroxyl group of (1R,2S)-cyclohexanol is then converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with benzylamine to form (1R,2S)-2-(Benzylamino)cyclohexan-1-OL.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of (1R,2S)-2-(Benzylamino)cyclohexanone.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a useful tool for studying stereoselective biological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
(1S,2R)-2-(Benzylamino)cyclohexan-1-OL hydrochloride: The enantiomer of the compound, with different stereochemistry.
(1R,2S)-2-(Methylamino)cyclohexan-1-OL hydrochloride: A similar compound with a methyl group instead of a benzyl group.
(1R,2S)-2-(Benzylamino)cyclopentanol hydrochloride: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is unique due to its specific stereochemistry and the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring. This combination of features gives it distinct reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
(1R,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13+;/m0./s1 |
InChIキー |
LIVWXXSFUGDHHA-JHEYCYPBSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl |
正規SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
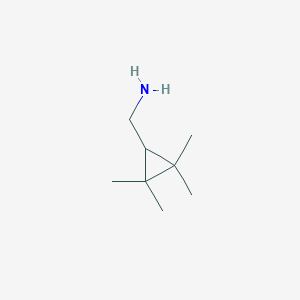
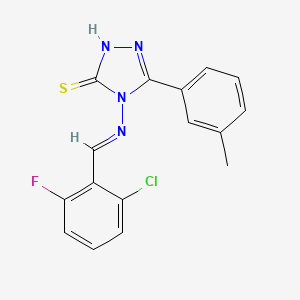
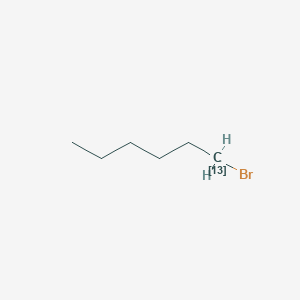
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)


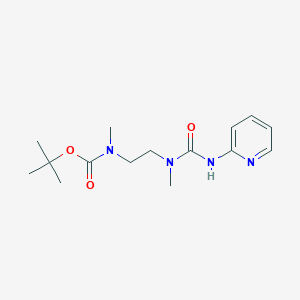
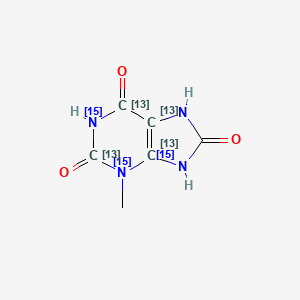

![chlororuthenium(2+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B12054698.png)
